molecular formula C17H20ClN B1442511 (R)-2-Benzhydrylpyrrolidine hydrochloride CAS No. 23627-61-4

(R)-2-Benzhydrylpyrrolidine hydrochloride

Cat. No. B1442511
CAS RN: 23627-61-4
M. Wt: 273.8 g/mol
InChI Key: KTGRJTGIWVDSKZ-PKLMIRHRSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information about how the compound reacts with other substances, the conditions under which these reactions occur, and the products of these reactions.



Physical And Chemical Properties Analysis

This would include information about the compound’s melting point, boiling point, solubility, and other physical and chemical properties.


Scientific Research Applications

Summary of Application

“®-2-Benzhydrylpyrrolidine hydrochloride” is widely used in the pharmaceutical industry as a chiral auxiliary for the separation and purification of enantiomers or stereoisomers of drugs .

Methods of Application

The specific methods of application can vary depending on the drug being synthesized. Generally, it involves using the compound as a chiral auxiliary in a chemical reaction to preferentially form one enantiomer over the other .

Results or Outcomes

The use of “®-2-Benzhydrylpyrrolidine hydrochloride” as a chiral auxiliary can improve the efficiency of drug synthesis by reducing the production of unwanted enantiomers .

Application in Research Experiments

Summary of Application

“®-2-Benzhydrylpyrrolidine hydrochloride” has been used in studies investigating the mechanisms of pain relief, the development of opioid tolerance, and the effects of opioids on the brain .

Methods of Application

This compound has been used as a model compound for testing the ability of new drugs to penetrate the blood-brain barrier, an essential step in developing medications for neurological disorders .

Results or Outcomes

The results of these studies can provide valuable insights into the mechanisms of pain relief and the development of opioid tolerance, which can inform the development of new, more effective pain medications .

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It might also include information about how to handle and store the compound safely.


Future Directions

This would involve a discussion of areas for future research. For example, if the compound is a drug, this might include potential new uses for the drug or ways to improve its effectiveness or reduce its side effects.


properties

IUPAC Name

(2R)-2-benzhydrylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJTGIWVDSKZ-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705334
Record name (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Benzhydrylpyrrolidine hydrochloride

CAS RN

23627-61-4
Record name Pyrrolidine, 2-(diphenylmethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23627-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diphenylmethylpyrrolidine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-(Diphenylmethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S5QC8AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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